PQ401 is categorized under diaryl urea derivatives, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. Its chemical structure includes a urea moiety, which contributes to its biological efficacy. The compound's CAS number is 196868-63-0, facilitating its identification in chemical databases .
The synthesis of PQ401 involves several key steps that typically include the formation of the diaryl urea framework. While specific synthetic pathways may vary, common methods include:
Detailed parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not extensively detailed in available literature sources .
The molecular structure of PQ401 can be described using its chemical formula and structural representation. It is characterized by:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how modifications to the molecular structure affect its potency against IGF-IR and other targets .
PQ401 participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action for PQ401 primarily revolves around its role as an IGF-IR inhibitor:
PQ401 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for therapeutic applications and formulation development .
PQ401 has diverse scientific applications:
PQ401 (a diarylurea compound) selectively targets the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase domain. It competitively inhibits ATP binding to the β-subunit, suppressing autophosphorylation at tyrosine residues Y1131, Y1135, and Y1136 within the activation loop. This prevents conformational changes required for downstream adapter protein recruitment [1] [4] [7].
Table 1: PQ401 Inhibition Parameters Across Cancer Models
Cancer Type | Cell Line | IC50 (Proliferation) | IGF-1R Autophosphorylation IC50 |
---|---|---|---|
Osteosarcoma | U2OS | 8.2 μM | 5.6 μM |
Breast Cancer | MCF-7 | 12.4 μM | 7.9 μM |
Lung Cancer | A549 | 15.1 μM | 10.3 μM |
PQ401 demonstrates concentration-dependent suppression kinetics, with IC50 values for IGF-1R autophosphorylation consistently 25-40% lower than those for general proliferation. This indicates primary target specificity precedes broader cellular effects. Molecular dynamics simulations reveal PQ401 stabilizes the inactive kinase conformation through hydrophobic interactions with Leu975 and Val983 in the ATP-binding pocket, disrupting tyrosine kinase activation [4] [7].
PQ401 disrupts tumor microenvironment signaling by dual-pathway inhibition:
Cross-inhibition occurs via IRS-1 adaptor protein destabilization, preventing signal bifurcation at the receptor level. In hypoxic tumor niches, this dual blockade overcomes compensatory pathway activation observed with single-axis inhibitors [4].
PQ401 exerts bimodal activity in hormone-responsive tumors: G0/G1 cell cycle arrest via p21CIP1 upregulation (independent of p53), and intrinsic apoptosis initiation through mitochondrial permeabilization. In ER+ breast cancer, it synergizes with estrogen deprivation by suppressing IGF-1R/ERα crosstalk [1] [8].
PQ401 induces apoptosis through hierarchical caspase activation:
Table 2: Apoptotic Biomarker Modulation by PQ401 (10μM, 24h)
Cell Line | Caspase-6 Activity | Bcl-2 Reduction | BAX Upregulation | Apoptosis Rate |
---|---|---|---|---|
MCF-7 | 4.2-fold | 63% ↓ | 3.1-fold ↑ | 68% |
MCNeuA | 1.8-fold | 81% ↓ | 4.7-fold ↑ | 78% |
PQ401 transcriptionally regulates SIRT6, an NAD+-dependent deacetylase that suppresses IGF-Akt signaling. In cardiomyocyte hypertrophy models (a surrogate for hormone-driven tumor growth):
SIRT6 enhancement concomitantly inhibits c-Jun transcriptional activity (a hypertrophy amplifier), creating bidirectional suppression of growth pathways. In xenografts, SIRT6+ tumors show 4.1-fold higher PQ401 sensitivity than SIRT6- controls [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7